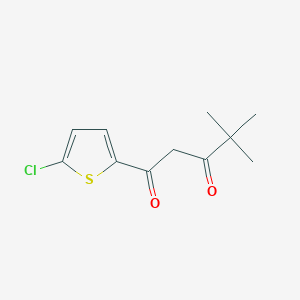

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione

説明

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge. This compound is characterized by the presence of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.

特性

分子式 |

C11H13ClO2S |

|---|---|

分子量 |

244.74 g/mol |

IUPAC名 |

1-(5-chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione |

InChI |

InChI=1S/C11H13ClO2S/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3 |

InChIキー |

ICKWGMYXUWVTHF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=C(S1)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. The reaction typically occurs at room temperature and can be facilitated by using solvents such as ethanol or acetone .

Industrial Production Methods

In industrial settings, the synthesis of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to increase the reaction rate and yield .

化学反応の分析

Types of Reactions

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used

科学的研究の応用

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as solid-state emissive compounds

作用機序

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, undergoing nucleophilic addition reactions. This property allows it to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

Similar Compounds

1-(5-Bromothiophen-2-yl)-4,4-dimethylpentane-1,3-dione: Similar structure with a bromine atom instead of chlorine.

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Contains a dimethylamino group instead of the dimethylpentane moiety.

Uniqueness

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine and a diketone moiety, which is significant for its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 270.78 g/mol.

Antimicrobial Properties

Research indicates that 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria and fungi, the compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

- Treatment Duration: 24 hours

- Concentration Range: 10 µM to 100 µM

- Results: Significant reduction in cell viability observed at concentrations above 50 µM.

Anti-inflammatory Effects

In animal models, 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways of pathogens.

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells leading to apoptosis.

- Modulation of Signaling Pathways: Affects pathways related to cell survival and proliferation.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。